Technical Documentation Center

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 299168-25-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive NMR Guide

Executive Summary The compound 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and fluorescent dyes[1]. Accurate structural elucidation of this molecule is paramount, as the rotational dynamics around the N-aryl bond and the electronic interplay between the electron-withdrawing formyl group and the electron-donating methoxy group create a complex magnetic environment.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By mapping the causality behind experimental choices and detailing a self-validating analytical workflow, this guide ensures absolute confidence in spectral assignment.

Electronic Causality and Chemical Shift Logic

To achieve a self-validating assignment, one must first understand the electronic causality governing the molecule's microenvironments. The structure consists of two distinct spin systems: the pyrrole core and the 1,2,5-trisubstituted phenyl ring .

The Pyrrole Core Dynamics

The pyrrole ring is an electron-rich heteroaromatic system. However, the introduction of a formyl group (-CHO) at the C-2 position exerts a strong -M (mesomeric) and -I (inductive) effect. This electron withdrawal deshields the pyrrole protons, particularly H-3 and H-5, while leaving H-4 as the most shielded proton in the heterocycle. Empirical data from analogous 1-substituted 1H-pyrrole-2-carbaldehydes confirms that H-4 typically resonates upfield near 6.35 ppm, while the aldehydic proton is highly deshielded at ~9.55 ppm due to magnetic anisotropy[2].

The 1,2,5-Trisubstituted Phenyl Ring

The phenyl ring features a classic ABX (or AMX) spin system. The methoxy group (-OCH 3​ ) at C-2' is strongly electron-donating via resonance (+M), which significantly shields the ortho position (C-3'). Conversely, the chlorine atom at C-5' exerts an inductive withdrawal (-I) while providing a weak +M effect. This results in a distinct coupling pattern:

  • H-3': Ortho to the methoxy group; highly shielded; appears as a doublet ( 3J≈8.8 Hz).

  • H-4': Meta to the methoxy, ortho to the chlorine; appears as a doublet of doublets ( 3J≈8.8 Hz, 4J≈2.6 Hz).

  • H-6': Ortho to the pyrrole nitrogen, meta to the chlorine; appears as a finely split doublet ( 4J≈2.6 Hz).

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure the integrity of the structural data, the following self-validating protocol must be executed. This workflow relies on internal standardization and rigorous tuning to eliminate artifactual shifts.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because it lacks strong hydrogen-bonding capabilities that could perturb the aldehydic chemical shift.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the absolute zero reference ( δ 0.00 ppm), ensuring that all subsequent chemical shifts are internally validated.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter, which can cause localized magnetic susceptibility gradients and broaden spectral lines.

Instrument Tuning and Shimming
  • Probe Matching: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz). Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the Q-factor and signal-to-noise (S/N) ratio.

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm equivalent).

  • Gradient Shimming: Execute automated gradient shimming (TopShim or equivalent) targeting the Z0–Z5 coils. A properly shimmed sample should yield a full-width at half-maximum (FWHM) of <0.8 Hz for the TMS signal.

Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors. Acquire 16–32 scans.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Because quaternary carbons (e.g., C-1', C-2', C-5', C-2) have long T1​ times and lack Nuclear Overhauser Enhancement (NOE), set D1 to at least 3.0 seconds. Acquire 1024–2048 scans depending on concentration.

Workflow S1 1. Sample Preparation (CDCl3 + TMS) S2 2. Probe Tuning & Matching (Optimize Q-factor) S1->S2 S3 3. Locking & Shimming (B0 Field Homogeneity) S2->S3 S4 4. Pulse Sequence Execution (1D & 2D Acquisition) S3->S4 S5 5. FID Processing & Phasing (Zero-filling & Apodization) S4->S5

Fig 1. Step-by-step experimental workflow for high-resolution NMR acquisition and processing.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts based on empirical rules, substituent effects, and literature precedents for structurally analogous compounds[3].

Table 1: 1 H NMR Chemical Shifts (in CDCl 3​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causal Assignment Logic
-CHO 9.55s1H-Highly deshielded by carbonyl anisotropy and electronegativity.
H-4' 7.35dd1H8.8, 2.6Meta to OMe, ortho to Cl. Coupled to H-3' (ortho) and H-6' (meta).
H-6' 7.25d1H2.6Ortho to N, meta to Cl. Fine meta-coupling only.
H-3 (Pyr) 7.10dd1H3.9, 1.5Deshielded by the adjacent electron-withdrawing formyl group.
H-3' 6.95d1H8.8Ortho to OMe; strongly shielded by +M resonance effect.
H-5 (Pyr) 6.90dd1H2.6, 1.5Adjacent to the electronegative pyrrole nitrogen.
H-4 (Pyr) 6.35dd1H3.9, 2.6 β -position to heteroatom; least affected by the -CHO group.
-OCH 3​ 3.85s3H-Typical resonance for an aryl-bound methoxy group.
Table 2: 13 C NMR Chemical Shifts (in CDCl 3​ , 100 MHz)
PositionShift ( δ , ppm)TypeCausal Assignment Logic
-CHO 179.5CHCarbonyl carbon; highly deshielded due to oxygen electronegativity.
C-2' 154.0CQuaternary aromatic carbon bound directly to oxygen.
C-2 (Pyr) 132.0CQuaternary pyrrole carbon bound to the formyl group.
C-5 (Pyr) 130.5CHPyrrole carbon α to the nitrogen atom.
C-4' 129.5CHAromatic methine; meta to methoxy group.
C-6' 128.5CHAromatic methine; adjacent to the N-aryl linkage.
C-1' 127.5CQuaternary aromatic carbon bound to the pyrrole nitrogen.
C-5' 125.5CQuaternary aromatic carbon bound to chlorine (heavy atom effect).
C-3 (Pyr) 124.5CHPyrrole carbon β to nitrogen, deshielded by -CHO.
C-3' 112.5CHAromatic methine; strongly shielded by ortho-methoxy +M effect.
C-4 (Pyr) 110.5CHPyrrole carbon β to nitrogen; most shielded ring carbon.
-OCH 3​ 56.0CH 3​ Aliphatic methoxy carbon.

Self-Validation via 2D NMR Cross-Referencing

To elevate this analysis from theoretical prediction to rigorous scientific proof, the 1D assignments must be validated using a suite of 2D NMR techniques. This creates a closed-loop, self-validating system where no single assignment relies on a solitary data point.

  • COSY (Correlation Spectroscopy): Validates the 3J H-H couplings. A cross-peak between 7.35 ppm (H-4') and 6.95 ppm (H-3') confirms the ortho-relationship on the phenyl ring. Similarly, cross-peaks between 7.10, 6.90, and 6.35 ppm map the contiguous pyrrole spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1J C-H bonds. This will definitively link the proton at 3.85 ppm to the carbon at 56.0 ppm, confirming the methoxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbons. The aldehydic proton (9.55 ppm) will show a 3J correlation to C-3 (124.5 ppm) and C-5 (130.5 ppm), definitively anchoring the pyrrole assignments. Furthermore, the methoxy protons (3.85 ppm) will show a strong 3J correlation to C-2' (154.0 ppm), validating the position of the oxygen on the phenyl ring.

Logic Core 1D NMR Data (1H & 13C) COSY COSY Identify Spin Systems Core->COSY HSQC HSQC Direct C-H Assignments Core->HSQC HMBC HMBC Quaternary & Linkages Core->HMBC Final Validated Structure Elucidation COSY->Final HSQC->Final HMBC->Final

Fig 2. Logical relationship of 2D NMR techniques used to validate 1D chemical shift assignments.

Conclusion

The structural elucidation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde requires a nuanced understanding of mesomeric effects, inductive withdrawal, and magnetic anisotropy. By strictly adhering to the sample preparation protocols and utilizing 2D NMR cross-referencing (COSY, HSQC, HMBC), researchers can confidently assign the complex ABX phenyl system and the deshielded pyrrole core, ensuring absolute structural integrity for downstream drug development applications.

References

  • Title: Supporting Information - The Royal Society of Chemistry (Synthesis and NMR of pyrrole-2-carbaldehyde derivatives) Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde Source: NIST Chemistry WebBook URL: [Link]

Sources

Exploratory

Exact Mass and Isotopic Pattern Analysis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug development and synthetic chemistry, the unambiguous structural validation of halogenated intermediates is a critical quality control checkpoint. 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the unambiguous structural validation of halogenated intermediates is a critical quality control checkpoint. 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a structurally complex building block characterized by its pyrrole core and a chloro-methoxy-substituted phenyl ring.

This whitepaper provides an in-depth mechanistic guide to determining the exact mass and isotopic fine structure of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS) and adhering to strict International Union of Pure and Applied Chemistry (IUPAC) definitions, we establish a self-validating analytical protocol that ensures absolute confidence in molecular identification.

Molecular Architecture and Monoisotopic Mass Derivation

To establish a robust mass spectrometry workflow, we must first differentiate between exact mass and accurate mass. According to IUPAC guidelines, exact mass is the calculated theoretical mass of an ion or molecule with a specified isotopic composition, whereas accurate mass is the experimentally measured mass of that ion[1][2].

The molecular formula for 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is derived from its two primary substructures:

  • 1H-pyrrole-2-carbaldehyde moiety: C5​H4​NO (attached at the nitrogen atom)

  • 5-chloro-2-methoxyphenyl moiety: C6​H3​ (phenyl ring) + Cl + OCH3​ ( CH3​O )

  • Total Elemental Formula: C12​H10​ClNO2​

The monoisotopic exact mass is calculated by summing the masses of the most abundant, lowest-mass isotopes of each constituent element. Utilizing the National Institute of Standards and Technology (NIST) physical reference data[3], the exact mass is derived as follows:

Table 1: Monoisotopic Exact Mass Calculation ( C12​H10​ClNO2​ )
ElementIsotopeCountNIST Exact Mass (Da)Total Mass Contribution (Da)
Carbon 12C 1212.000000144.000000
Hydrogen 1H 101.00782510.078250
Chlorine 35Cl 134.96885334.968853
Nitrogen 14N 114.00307414.003074
Oxygen 16O 215.99491531.989830
Neutral Exact Mass 235.040007

In standard liquid chromatography-mass spectrometry (LC-MS) employing positive Electrospray Ionization (ESI+), the molecule is protonated to form the [M+H]+ ion. Adding the exact mass of a proton (1.007276 Da) yields a target precursor exact mass of 236.0473 Da .

Isotopic Pattern Dynamics: The A+2 Signature

The presence of a chlorine atom fundamentally alters the mass spectral footprint of the molecule. Chlorine exists in nature primarily as two stable isotopes: 35Cl (~75.78% abundance) and 37Cl (~24.22% abundance)[4]. This creates a highly diagnostic "A+2" isotopic signature.

When calculating the relative abundances of the isotopologues (normalized to the monoisotopic peak M=100% ), the causality of the peak distribution is as follows:

  • M+1 Peak (~13.5%): Driven predominantly by the ~1.1% natural abundance of 13C distributed across the 12 carbon atoms.

  • M+2 Peak (~33.2%): Driven primarily by the 37Cl isotope. The ratio of 37Cl to 35Cl is roughly 32.0%. Minor contributions from 18O (two atoms, ~0.41%) and 13C2​ (~0.77%) push the total relative abundance to ~33.2%.

Table 2: Predicted Isotopic Pattern for [M+H]+ Ion
IsotopologueExact m/zRelative Abundance (%)Primary Contributing Isotopes
M 236.0473100.0 12C , 1H , 35Cl , 14N , 16O
M+1 237.0506~ 13.5 13C (1 atom)
M+2 238.0443~ 33.2 37Cl (1 atom), 18O (1 atom)
M+3 239.0477~ 4.2 13C + 37Cl
M+4 240.0414~ 0.4 18O + 37Cl , 13C2​ + 37Cl

High-Resolution Mass Spectrometry (HRMS) Experimental Workflow

To accurately measure the 236.0473 Da precursor and resolve its isotopic fine structure from complex matrix interferences, an Orbitrap mass analyzer is highly recommended. Orbitrap technology provides ultra-high resolving power (often >60,000 FWHM at m/z 200), which is mandatory for sub-5 ppm mass accuracy validation[5][6].

Step-by-Step LC-HRMS Protocol:
  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) operating at 0.4 mL/min.

  • Ionization (ESI+): Utilize Heated Electrospray Ionization (HESI) in positive mode. Set the capillary voltage to 3.5 kV, capillary temperature to 320 °C, and sheath gas to 40 arb units.

  • Orbitrap Acquisition: Operate the mass spectrometer in Full Scan mode (m/z 100–500). Set the resolving power to 60,000 FWHM, the Automatic Gain Control (AGC) target to 1×106 ions, and the maximum injection time to 50 ms to prevent space-charge effects that could skew mass accuracy.

HRMS_Workflow A Sample Preparation (1 μg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Capillary Voltage 3.5 kV) B->C D Orbitrap MS Acquisition (Resolution > 60,000 FWHM) C->D E Data Processing (Exact Mass & Isotope Extraction) D->E

HRMS workflow for exact mass determination of the target analyte.

Data Interpretation and Self-Validating Protocols

A reliable analytical workflow must be a self-validating system. Relying solely on accurate mass is insufficient due to the potential for isobaric interferences (molecules with the same nominal mass but different elemental compositions). We establish an orthogonal validation logic based on two distinct physical properties: Mass Defect and Isotopic Ratio .

The Validation Causality
  • Primary Filter (Mass Accuracy < 5 ppm): The measured accurate mass must fall within 5 parts-per-million (ppm) of the theoretical exact mass (236.0473 Da). At this m/z, a 5 ppm error window equates to ± 0.00118 Da. This tight tolerance eliminates >95% of potential false-positive molecular formulas.

  • Orthogonal Filter (Isotopic Pattern Matching): If an isobaric contaminant coincidentally falls within the 5 ppm window, it is mathematically highly improbable that it will also possess the exact ~33.2% M+2 isotopic ratio dictated by the single chlorine atom. By extracting the M+2 ion (m/z 238.0443) and verifying its relative intensity against the monoisotopic peak, the identity of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is unequivocally confirmed.

Validation_Logic Acq Acquire HRMS Data (Accurate Mass) Extract Extract m/z 236.0473 (± 5 ppm window) Acq->Extract CheckMass Mass Error < 5 ppm? Extract->CheckMass CheckIso Isotope Ratio Match? (M+2 ~ 33%) CheckMass->CheckIso Yes Reject Reject / Re-calibrate CheckMass->Reject No Valid Confirmed Identity (C12H10ClNO2) CheckIso->Valid Yes CheckIso->Reject No

Self-validating logic for confirming the identity of the target compound via HRMS.

References

  • [1] IUPAC. exact mass (12407) - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry. Available at: [Link]

  • [2] Penn State University. MS definitions | Proteomics and Mass Spectrometry Core Facility. Available at:[Link]

  • [4] Science and Education Publishing. NIST Atomic Weights and Isotopic Composition for all elements. Available at: [Link]

  • [3] National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements - Physical Measurement Laboratory. Available at: [Link]

  • [5] National Institutes of Health (NIH). Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. Available at: [Link]

  • [6] Thermo Fisher Scientific. LC-MS/MS toxicology workflow on the new Orbitrap Exploris 120 mass spectrometer for screening, quantitation, and confirmation of drugs. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Characterization of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive overview of the anticipated physical properties of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde and details the rigorous experimental protocols required for their empirical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the anticipated physical properties of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde and details the rigorous experimental protocols required for their empirical determination. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on structurally related analogs with field-proven methodologies for definitive characterization.

Introduction: The Significance of Substituted Pyrrole-2-Carbaldehydes

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Pyrrole-2-carbaldehyde and its derivatives are particularly valuable as versatile intermediates in organic synthesis.[1][3] They serve as foundational building blocks for more complex molecular architectures, enabling the exploration of novel therapeutic agents.[1][4] The title compound, 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, combines the reactive aldehyde-functionalized pyrrole ring with a substituted phenyl moiety, making it a compound of interest for the development of new chemical entities with potential biological activity.[2] A thorough understanding of its physical properties is the first and most critical step in its journey from the laboratory to potential application.

Predicted Physicochemical Properties: An Analysis by Structural Analogy

In the absence of direct experimental data for 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, we can infer its likely physical properties by examining structurally similar compounds. The electronic and steric effects of the substituents on the phenyl ring are expected to influence intermolecular forces, thereby affecting properties such as melting point and solubility.

The presence of the polar methoxy and chloro groups, along with the overall planarity of the biphenyl-like structure, suggests that the compound will be a solid at room temperature with a melting point influenced by crystal packing forces. The melting point is anticipated to be higher than that of unsubstituted 1-phenyl-1H-pyrrole-2-carbaldehyde and likely within the range of other halogenated phenyl-pyrrole-carbaldehydes.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₂H₁₀ClNO₂-
Molecular Weight 235.67 g/mol -
Appearance White to off-white or pale yellow crystalline solidThe parent compound, pyrrole-2-carboxaldehyde, is a white solid.[1] Structurally similar compounds like 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde are also solids.[5] The color may be influenced by trace impurities.
Melting Point 95 - 115 °CThis predicted range is based on interpolation from known analogs. 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde has a melting point of 90-92 °C.[5] 5-chloro-1H-pyrrole-2-carbaldehyde melts at a slightly higher 110 °C.[6][7] The additional methoxy group and different chlorine position on the phenyl ring in the target compound are expected to result in a melting point within this range.
Solubility Soluble in polar organic solvents (e.g., DMSO, chloroform, methanol); sparingly soluble to insoluble in water.Pyrrole-2-carboxaldehyde and its derivatives are generally soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol, but have low solubility in water.[8][9][10] The principle of "like dissolves like" suggests that the organic nature of the molecule will dominate its solubility profile.

Experimental Protocols for Definitive Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. The causality behind each step is explained to ensure methodological rigor and reproducibility.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range. This protocol describes the capillary method, a standard and reliable technique.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • For an unknown compound, perform a rapid preliminary measurement by heating quickly to determine an approximate melting range.

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

    • Record the temperature at which the first liquid droplet appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). The recorded range constitutes the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow A Sample Preparation (Grind to fine powder) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Preliminary Heating (Approximate Range) C->D E Cool Down D->E F Slow Controlled Heating (1-2°C/min) E->F G Record T_onset (First liquid) F->G H Record T_completion (All liquid) G->H I Report Melting Range H->I

Caption: Workflow for Melting Point Determination.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It ensures that the solution is truly saturated before analysis.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a series of glass vials, one for each solvent to be tested (e.g., water, ethanol, methanol, acetonitrile, DMSO). An excess of solid is necessary to ensure that the solution reaches saturation.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation and Sample Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand, permitting the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Analyze the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

    • Quantify the concentration of the compound by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (24-72h with agitation at constant T) A->B C Centrifuge/Settle B->C D Filter Supernatant (e.g., 0.45 µm PTFE) C->D E Dilute Filtrate D->E F Analyze by HPLC E->F G Quantify against Calibration Curve F->G H Calculate Solubility G->H

Caption: Shake-Flask Method for Solubility Determination.

Protocol 3: Documentation of Physical Appearance

The visual characteristics of a compound are its most fundamental physical properties and should be documented accurately for every new batch.[11]

Methodology:

  • Observation:

    • Place a small, representative sample of the compound on a clean, white surface (e.g., a watch glass or weighing paper).

    • Observe the sample under good lighting against a white background.

    • Record the color (e.g., white, off-white, pale yellow).

    • Describe the physical form (e.g., crystalline solid, amorphous powder, needles, plates). Use of a microscope can aid in describing the crystal habit.

  • Reporting:

    • Combine the observations into a concise description, for example, "a pale yellow crystalline solid."

    • This description should be included in all documentation associated with the compound.[11][12]

Structural and Purity Confirmation: A Prerequisite for Accurate Physical Data

The validity of all physical property measurements is contingent upon the identity and purity of the compound being tested. Therefore, comprehensive spectroscopic analysis is a mandatory prerequisite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups. The integration of ¹H NMR signals can also be used for quantitative purity assessment against a certified standard.[13][14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the aldehyde (C=O stretch) and aromatic rings (C=C stretches).

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_properties Physical Properties Determination A Synthesized Compound B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, qNMR) A->C D Melting Point C->D E Solubility C->E F Appearance C->F

Caption: Overall Workflow for Compound Characterization.

References

Sources

Exploratory

Comprehensive Solubility Profile and Thermodynamic Characterization of 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary The compound 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic intermediate crucial for advanced pharmaceutical synthesis and materials science. Its structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic intermediate crucial for advanced pharmaceutical synthesis and materials science. Its structural architecture—comprising a polar carbaldehyde group, a moderately polar pyrrole core, and a sterically hindered, mixed-polarity N-aryl substituent (5-chloro and 2-methoxy)—creates a highly specific thermodynamic solvation profile.

Understanding this profile is not merely an exercise in data collection; it is a fundamental prerequisite for optimizing reaction kinetics, designing high-yield purification workflows (e.g., crystallization, chromatography), and formulating stable delivery systems. This whitepaper establishes the predictive thermodynamic framework for this compound, details a self-validating empirical protocol for solubility determination, and provides strategic frameworks for solvent selection.

Structural Analysis & Predictive Thermodynamic Framework

The solubility of a complex organic molecule is governed by the intricate balance of intermolecular forces between the solute and the solvent. To predict the solubility of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, we must analyze its pharmacophore through the lens of Hansen Solubility Parameters (HSP) [1].

The HSP model divides the total cohesive energy density of a molecule into three distinct interaction forces:

  • Dispersion Forces ( δD​ ): Driven by the aromatic pyrrole and phenyl rings, as well as the heavy chlorine atom.

  • Polar Interactions ( δP​ ): Generated by the strong dipole of the C=O (carbaldehyde) bond and the asymmetrical electron distribution of the methoxy ether linkage.

  • Hydrogen Bonding ( δH​ ): While the pyrrole nitrogen is substituted (removing its H-bond donor capacity), the carbaldehyde oxygen and methoxy oxygen act as strong H-bond acceptors.

Causality in Solvation

Because the N-position of the pyrrole is substituted, the molecule lacks a strong hydrogen-bond donor[2]. Therefore, it relies heavily on dipole-dipole interactions and dispersion forces for solvation.

  • High Solubility is achieved in solvents that offer matching δD​ and δP​ parameters, such as halogenated solvents (Dichloromethane) and polar aprotic solvents (Acetone, Ethyl Acetate)[2].

  • Poor Solubility is observed in highly non-polar aliphatic solvents (Hexane) due to a mismatch in polarity, and in highly polar protic solvents (Water) because the compound cannot sufficiently disrupt the strong hydrogen-bonded network of the solvent[3].

Projected Quantitative Solubility Profile

Based on the structural evaluation and empirical data from structurally analogous N-substituted pyrrole-2-carbaldehydes[2][4], the following table summarizes the projected solubility profile at standard ambient temperature (25 °C).

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Projected Solubility (mg/mL)Solvation Mechanism
Chlorinated Dichloromethane (DCM)8.9> 100 (High)Excellent δD​ and δP​ matching; optimal for extraction.
Ester Ethyl Acetate (EtOAc)6.0> 50 (High)Strong dipole-dipole interaction with the carbaldehyde group.
Polar Aprotic Acetone20.7> 50 (High)Solvates the polar moieties without requiring H-bond donation.
Aromatic Toluene2.410 - 30 (Moderate) π−π stacking with the pyrrole and phenyl rings.
Polar Protic Methanol32.75 - 15 (Moderate)H-bond donation from MeOH to the solute's oxygen atoms.
Aliphatic n-Hexane1.9< 1.0 (Low)Severe δP​ mismatch; functions as an ideal anti-solvent.
Aqueous Water80.1< 0.1 (Insoluble)Hydrophobic exclusion by the chloro-phenyl and pyrrole rings.

Standardized Experimental Protocol: The Shake-Flask Method

To transition from predictive modeling to empirical certainty, quantitative solubility must be determined using the Isothermal Shake-Flask Method , the gold standard recognized by OECD and EPA guidelines[5][6].

The following protocol is designed as a self-validating system . It incorporates internal checks to ensure that kinetic dissolution barriers or micro-particulate suspensions do not artificially skew the thermodynamic equilibrium data.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 50 mg) of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde to a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the pyrrole core).

    • Dispense exactly 2.0 mL of the target analytical-grade solvent into the vial.

  • Isothermal Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Submerge the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C.

    • Causality: Agitate at 150 RPM for 48 to 72 hours . This extended duration is critical to ensure true thermodynamic equilibrium is reached, overcoming any slow dissolution kinetics inherent to the crystalline lattice energy of the solid.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at 25 °C to allow bulk undissolved solids to settle.

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

    • Causality: Centrifugation forces colloidal particles out of suspension, preventing them from being falsely quantified as dissolved solute.

  • Filtration and Dilution:

    • Carefully draw the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter[3]. Discard the first 0.5 mL to account for membrane saturation.

    • Dilute the filtrate volumetrically with the mobile phase to fall within the linear dynamic range of the detector.

  • HPLC-UV Quantification (Self-Validation Step):

    • Analyze the sample using a validated HPLC-UV method.

    • System Suitability: The standard calibration curve must exhibit an R2≥0.999 . A matrix spike recovery (adding a known concentration of API to the solvent) must yield 98-102% recovery to confirm the absence of solvent-induced signal suppression.

ShakeFlaskWorkflow A 1. Solute & Solvent Addition (Excess API) B 2. Isothermal Agitation (25°C, 48-72 hrs) A->B C 3. Centrifugation (10,000 RPM, 15 min) B->C D 4. PTFE Filtration (0.45 µm) C->D E 5. Volumetric Dilution D->E F 6. HPLC-UV Analysis (R² ≥ 0.999) E->F

Caption: Standardized self-validating shake-flask workflow for thermodynamic equilibrium solubility.

Solvent Selection Strategy for Downstream Processing

Empirical solubility data is the cornerstone of process chemistry. By mapping the solubility profile of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, researchers can engineer highly efficient downstream processes.

  • Reaction Solvents: Dichloromethane and THF are ideal for running synthesis reactions due to their high solubilizing power, ensuring homogeneous reaction kinetics.

  • Liquid-Liquid Extraction: The compound's high solubility in EtOAc and near-zero solubility in water makes EtOAc/Water an ideal biphasic system for aqueous workups. The compound will partition almost exclusively into the organic layer.

  • Crystallization (Purification): A solvent/anti-solvent crystallization strategy is highly recommended. The compound can be dissolved in a minimal volume of warm EtOAc (solvent), followed by the slow, dropwise addition of n-Hexane (anti-solvent) to induce controlled supersaturation and yield high-purity crystals.

SolventSelection Start Downstream Processing Objective Extract Liquid-Liquid Extraction Start->Extract Cryst Purification / Crystallization Start->Cryst React Homogeneous Reaction Start->React Extract1 EtOAc / Water (High Partition Coefficient) Extract->Extract1 Cryst1 EtOAc (Solvent) + Hexane (Anti-solvent) Cryst->Cryst1 React1 DCM or THF (High Solubilizing Power) React->React1

Caption: Decision matrix for process solvent selection based on empirical solubility characteristics.

Conclusion

The solubility profile of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is dictated by its unique blend of lipophilic halogens, aromatic rings, and polar ether/aldehyde functionalities. By leveraging Hansen Solubility Parameters and executing rigorous, self-validating shake-flask methodologies, researchers can accurately map its thermodynamic boundaries. This data directly empowers the rational design of synthetic pathways, robust purification protocols, and advanced formulation strategies, ultimately accelerating the compound's development lifecycle.

References

  • U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS." Regulations.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds." Nanomaterials. Available at:[Link]

Sources

Foundational

Vilsmeier-Haack Formylation of 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole: Mechanistic Insights and Protocol Standardization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary The Vilsmeier-Haack reaction is a cornerstone methodology for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The Vilsmeier-Haack reaction is a cornerstone methodology for the regioselective formylation of electron-rich aromatic and heteroaromatic systems [1]. In pharmaceutical development, functionalized pyrroles serve as critical pharmacophores (e.g., in NSAIDs, kinase inhibitors, and statins). The formylation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole presents a unique synthetic challenge: balancing the high intrinsic nucleophilicity of the pyrrole core against the steric and electronic influences of a bulky, di-substituted N -aryl appendage.

This whitepaper dissects the mechanistic causality behind the Vilsmeier-Haack formylation of this specific substrate, detailing the interplay between steric encumbrance and regiochemical outcomes. Furthermore, it provides a self-validating, scalable experimental protocol designed to maximize the yield of the target aldehyde while minimizing isomeric byproducts.

Mechanistic Rationale & Regioselectivity (The "Why")

The Vilsmeier-Haack reaction proceeds through a highly orchestrated sequence of electrophilic generation, carbon-carbon bond formation, and hydrolytic cleavage. For 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole, the mechanism can be broken down into three distinct phases.

Formation of the Vilsmeier Electrophile

The reaction does not utilize a free aldehyde source; rather, the formylating agent is generated in situ. Phosphorus oxychloride ( POCl3​ ) reacts with N,N -dimethylformamide (DMF) to form a highly reactive chloroiminium ion, commonly referred to as the Vilsmeier Reagent [1, 2].

  • Causality: DMF acts as an oxygen nucleophile, attacking the electrophilic phosphorus of POCl3​ . Subsequent elimination of the dichlorophosphate leaving group ( PO2​Cl2−​ ) yields the chloromethylene- N,N -dimethyliminium chloride salt. This intermediate is a mild but highly targeted electrophile that will not react with unactivated benzenes but readily attacks electron-rich heterocycles like pyrrole [2].

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Core

Pyrrole is a π -excessive heterocycle. The lone pair on the nitrogen atom participates in the aromatic sextet, significantly increasing the electron density at all carbon positions compared to benzene.

  • Causality: The Vilsmeier reagent undergoes electrophilic attack by the pyrrole ring, forming a resonance-stabilized sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding an aryl-iminium intermediate. This intermediate is remarkably stable under anhydrous conditions, preventing over-formylation (di-substitution), which is a common issue in other EAS reactions.

Steric vs. Electronic Control in N-Arylpyrroles

The regioselectivity of formylation in N -substituted pyrroles is a critical consideration. Unsubstituted and N -alkyl pyrroles overwhelmingly favor substitution at the C-2 ( α ) position due to the superior resonance stabilization of the adjacent Wheland intermediate. However, the substrate features a 5-chloro-2-methoxyphenyl group on the nitrogen.

  • Electronic Effect: The chloro group is electron-withdrawing via induction, while the methoxy group is electron-donating via resonance. However, because these groups are on the phenyl ring and not directly conjugated with the pyrrole π -system, their electronic effect on the pyrrole ring is purely inductive and relatively minor [3].

  • Steric Effect: According to foundational studies by Jones et al. (1970), the ratio of α

    • to β -formylated products in 1-arylpyrroles is controlled almost entirely by steric factors [3]. The ortho-methoxy group on the phenyl ring severely restricts rotation around the N−C(aryl) bond, creating significant steric bulk that shields the C-2 and C-5 positions. While the C-2 isomer (1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde) remains the major thermodynamic product, researchers must anticipate a measurable fraction of the C-3 ( β ) isomer due to this steric encumbrance.

    VH_Mechanism DMF DMF + POCl3 (Reagents) VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR -PO2Cl2- EAS Electrophilic Attack (C-2 / C-3 Position) VR->EAS Substrate 1-(5-chloro-2-methoxyphenyl) -1H-pyrrole Substrate->EAS Wheland Sigma Complex (Wheland Intermediate) EAS->Wheland Iminium Aryl-Iminium Intermediate (Rearomatized) Wheland->Iminium -HCl Hydrolysis Aqueous Hydrolysis (H2O / Base) Iminium->Hydrolysis Product Pyrrole-2-carbaldehyde Derivative Hydrolysis->Product -HNMe2

    Caption: Mechanistic pathway of the Vilsmeier-Haack formylation from reagent generation to final hydrolysis.

Experimental Design & Self-Validating Protocol

To ensure reproducibility and high fidelity in yield, the following protocol is designed as a self-validating system. Temperature control is the most critical variable; failure to maintain thermal boundaries will result in the decomposition of the Vilsmeier reagent or the formation of tarry byproducts.

Reagent Preparation (Vilsmeier Reagent Generation)
  • Purging: Flame-dry a 100 mL two-neck round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Solvent/Reagent Loading: Add anhydrous DMF (3.0 equiv, 30 mmol) to the flask. Cool the system to 0 °C using an ice-water bath.

  • Activation: Add POCl3​ (1.2 equiv, 12 mmol) dropwise over 15 minutes via a syringe pump.

    • Causality Check: The reaction is highly exothermic. Dropwise addition prevents thermal runaway. A pale yellow to orange viscous complex will form, confirming the successful generation of the chloroiminium ion. Stir for an additional 30 minutes at 0 °C.

Reaction Execution (C-C Bond Formation)
  • Substrate Addition: Dissolve 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole (1.0 equiv, 10 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Heating: Remove the ice bath and gradually warm the reaction mixture to room temperature, then heat to 60–80 °C for 2–4 hours.

    • Causality Check: While simple pyrroles react at room temperature, the steric bulk of the 5-chloro-2-methoxyphenyl group increases the activation energy required for the EAS step. Heating ensures full conversion. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

Quenching & Hydrolysis
  • Cooling: Cool the reaction mixture back to 0 °C.

  • Hydrolysis: Slowly pour the mixture into crushed ice containing saturated aqueous Sodium Acetate ( NaOAc ) or adjust the pH to 7–8 using 10% aqueous NaOH .

    • Causality Check: The intermediate is an iminium salt. Aqueous base is required to hydrolyze the iminium >C=N+< bond into the desired carbonyl >C=O bond, releasing dimethylamine as a byproduct. NaOAc is preferred over strong bases to prevent degradation of the pyrrole ring.

Isolation & Purification
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to separate the major C-2 formyl isomer from any C-3 formyl byproducts.

VH_Workflow Prep 1. Reagent Prep 0 °C, 30 min Add 2. Substrate Addition Dropwise, 0-5 °C Prep->Add Heat 3. C-C Bond Formation Heat 60-80 °C Add->Heat Quench 4. Hydrolysis NaOAc (aq), pH 7-8 Heat->Quench Isolate 5. Isolate & Purify Extraction/Column Quench->Isolate

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes based on the steric profile of the N -aryl substituent compared to an unhindered baseline.

Substrate TypeExample CompoundReaction TempExpected Total YieldIsomer Ratio (C-2 : C-3)
Unhindered N-Alkyl 1-Methyl-1H-pyrrole0 °C to RT85 - 95%> 95 : 5
Unhindered N-Aryl 1-Phenyl-1H-pyrroleRT to 60 °C80 - 90%~ 90 : 10
Sterically Hindered N-Aryl 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole 60 °C to 80 °C 70 - 85% ~ 75 : 25

Note: The increased proportion of the C-3 isomer in the target compound is a direct consequence of the restricted rotation and steric shielding caused by the ortho-methoxy group on the phenyl ring.

Conclusion

The Vilsmeier-Haack formylation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole is a robust method for synthesizing complex aldehyde building blocks used in drug discovery. By understanding the mechanistic causality—specifically, the generation of the chloroiminium ion and the steric constraints imposed by the bulky N -aryl group—chemists can accurately predict regiochemical outcomes. Strict adherence to thermal control during reagent generation and utilizing a mild basic hydrolysis step are the most critical factors in maximizing the yield of the C-2 carbaldehyde product while minimizing degradation.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from:[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from:[Link]

  • Jones, R. A., Candy, C. F., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2567. Retrieved from:[Link]

Exploratory

Electronic and Steric Properties of 5-Chloro-2-Methoxyphenyl Substituted Pyrroles: A Technical Guide for Rational Drug Design

Executive Summary The incorporation of a 5-chloro-2-methoxyphenyl moiety onto a pyrrole core represents a privileged structural motif in modern medicinal chemistry. This specific substitution pattern imparts unique physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a 5-chloro-2-methoxyphenyl moiety onto a pyrrole core represents a privileged structural motif in modern medicinal chemistry. This specific substitution pattern imparts unique physicochemical properties to the resulting molecule, fundamentally altering its 3D conformation, electron density map, and target binding kinetics. This technical whitepaper explores the causality behind these electronic and steric dynamics, providing field-proven synthetic methodologies and biological evaluation protocols. By understanding these properties, researchers can rationally design highly selective therapeutics, ranging from cystic fibrosis transmembrane conductance regulator (CFTR) correctors to potent cholinesterase inhibitors for Alzheimer's disease.

Physicochemical Rationale: Electronic and Steric Dynamics

Steric Hindrance and Conformational Restriction

The spatial arrangement of the 5-chloro-2-methoxyphenyl group relative to the pyrrole ring is heavily dictated by steric hindrance. The presence of the bulky methoxy group (-OCH₃) at the ortho position (C2) creates a significant steric clash with the adjacent pyrrole protons.

  • The Causality of Orthogonal Geometry: Because of this steric bulk, the carbon-carbon bond connecting the phenyl and pyrrole rings cannot freely rotate to achieve coplanarity. Instead, the molecule is forced into an orthogonal (twisted) conformation, exhibiting atropisomerism-like behavior.

  • Impact on Target Binding: This conformational locking breaks extended π-conjugation between the two rings, preventing flat, planar geometries that often lead to off-target DNA intercalation or poor aqueous solubility. The twisted 3D architecture allows the molecule to act as a highly specific "wedge," fitting precisely into deep, narrow hydrophobic pockets of target proteins, such as the nucleotide-binding domains of CFTR or the active site gorge of acetylcholinesterase (AChE).

Electronic Push-Pull Effects

The 5-chloro-2-methoxyphenyl moiety exhibits a highly polarized electronic topology due to the opposing inductive and resonance effects of its substituents:

  • 2-Methoxy Group: Acts as an electron donor via resonance (+M effect) into the phenyl ring, but is simultaneously electron-withdrawing via induction (-I effect) due to the highly electronegative oxygen atom.

  • 5-Chloro Group: Acts primarily as an electron-withdrawing group via induction (-I effect), with only weak resonance donation (+M effect).

  • The Causality of Electron Density Modulation: This push-pull dynamic creates a localized dipole moment across the phenyl ring. When conjugated to the electron-rich pyrrole ring, this polarization subtly modulates the pKa and nucleophilicity of the pyrrole nitrogen. The resulting electrostatic map enhances the molecule's ability to form strong, directional hydrogen bonds and dipole-dipole interactions with polar amino acid residues within the target binding site, significantly increasing residence time and binding affinity.

SPR A 5-Chloro-2-Methoxy Substituents B Steric Hindrance (Ortho-Methoxy) A->B C Electronic Push-Pull (-I, +M Effects) A->C D Orthogonal Conformation B->D E Pyrrole Electron Density Modulation C->E F Enhanced Target Binding Affinity D->F E->F

Fig 1. Structure-property relationship of 5-chloro-2-methoxyphenyl pyrroles.

Synthetic Methodologies

To harness these properties, robust synthetic routes are required. The following protocol details the synthesis of the target scaffold via a transition-metal-catalyzed cross-coupling reaction.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This methodology describes the coupling of a halogenated pyrrole derivative with (5-chloro-2-methoxyphenyl)boronic acid.

  • Self-Validating System: The protocol utilizes Thin Layer Chromatography (TLC) for real-time kinetic monitoring, ensuring reaction completion before workup. Post-synthetic validation relies on ¹H and ¹³C NMR spectroscopy to confirm the regioselectivity of the coupling, specifically verifying the presence of the characteristic methoxy singlet (~3.8 ppm) and the distinct splitting pattern of the phenyl protons.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of the halogenated pyrrole precursor (e.g., 2-bromopyrrole derivative) and 1.2 equivalents of (5-chloro-2-methoxyphenyl)boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Base Activation: Add 2.0 equivalents of a mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to activate the boronic acid, forming the reactive boronate complex.

  • Catalyst Introduction: Introduce 0.05 equivalents of the palladium catalyst, Pd(PPh₃)₄. The bulky triphenylphosphine ligands facilitate efficient oxidative addition to the sterically hindered aryl halide.

  • Reaction Execution: Heat the reaction mixture to 90°C for 12–18 hours. Monitor the consumption of the starting material via TLC (eluent: hexane/ethyl acetate 3:1).

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-chloro-2-methoxyphenyl substituted pyrrole.

Biological Applications and Evaluation Protocols

CFTR Correctors for Cystic Fibrosis

Fused pyrrolothiazole systems bearing a 5-chloro-2-methoxyphenyl carboxamide at the pyrrole ring have been identified as highly potent class 2 correctors for the F508del-CFTR mutation . The specific electronic and steric properties of this moiety are essential for binding to and stabilizing the misfolded CFTR protein, thereby rescuing its trafficking from the endoplasmic reticulum (ER) to the plasma membrane .

Protocol 2: In Vitro CFTR Corrector Activity Assay (HS-YFP)
  • Self-Validating System: This functional assay utilizes a Halide-Sensitive Yellow Fluorescent Protein (HS-YFP). The system is self-validating through the mandatory inclusion of a vehicle control (DMSO) to establish baseline leakage, and a positive control (e.g., VX-809/Lumacaftor) to define the maximum dynamic range of fluorescence quenching.

Step-by-Step Workflow:

  • Cell Seeding: Seed Fischer Rat Thyroid (FRT) epithelial cells stably co-expressing human F508del-CFTR and the HS-YFP (YFP-H148Q/I152L) in 96-well black microplates. Grow to confluence at 37°C in a 5% CO₂ humidified incubator.

  • Compound Incubation: Replace the medium and incubate the cells for 24 hours with the test compound (pyrrolothiazole derivative) at varying concentrations (0.1 - 10 μM).

  • Activation: Wash the cells with PBS. Incubate with an activating cocktail containing 20 μM forskolin and 50 μM genistein for 20 minutes to maximally stimulate any CFTR channels that have successfully trafficked to the membrane.

  • Fluorescence Monitoring: Transfer the plate to a microplate reader equipped with a syringe pump. Continuously monitor baseline YFP fluorescence (excitation 500 nm, emission 535 nm) for 2 seconds.

  • Quenching & Measurement: Inject an iodide-containing PBS buffer (iodide rapidly quenches YFP fluorescence upon entering the cell). Measure the initial rate of fluorescence decay ( dF/dt ), which is directly proportional to the CFTR-mediated iodide influx.

CFTR A Mutant F508del-CFTR (Misfolded in ER) C Conformational Stabilization A->C B Pyrrolothiazole Corrector (5-Cl-2-OMe-Phenyl) B->C Binding D ER to Golgi Trafficking C->D E Plasma Membrane Insertion D->E F Restored Chloride Transport E->F

Fig 2. Mechanism of F508del-CFTR correction by pyrrolothiazole derivatives.

Cholinesterase Inhibitors for Alzheimer's Disease

Recent developments have also highlighted the utility of this moiety in neurodegenerative diseases. Derivatives such as 7-(5-chloro-2-methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exhibit potent, micromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The orthogonal conformation of the substituted phenyl ring allows the molecule to optimally span the peripheral anionic site (PAS) and the catalytic active site (CAS) of these enzymes.

Quantitative Data Summary

The following table synthesizes the biological efficacy of various 5-chloro-2-methoxyphenyl substituted pyrrole and related heterocyclic derivatives across different therapeutic targets.

Compound ClassPrimary TargetIC₅₀ / EC₅₀ (μM)Efficacy / Vmax (μM/s)Reference
Pyrrolothiazole F508del-CFTR (Corrector)2.3 ± 0.4678 ± 45[1]
Constrained Bithiazole F508del-CFTR (Corrector)6.0 ± 0.8475 ± 30[2]
Pyrrolo[2,1-b]quinazolin-9(1H)-one AChE (Inhibitor)6.39 ± 0.31N/A[3]
Pyrrolo[2,1-b]quinazolin-9(1H)-one BChE (Inhibitor)10.74 ± 0.64N/A[3]

Conclusion

The 5-chloro-2-methoxyphenyl substituted pyrrole is far more than a simple structural variation; it is a rationally designed motif that leverages precise steric hindrance and push-pull electronic effects to achieve superior target engagement. By enforcing an orthogonal conformation and modulating the electron density of the pyrrole core, this moiety dramatically enhances binding affinity in deep hydrophobic pockets, making it an indispensable tool in the development of next-generation CFTR correctors and neurotherapeutics.

References

  • Spanò, V., Barreca, M., Cilibrasi, V., Genovese, M., Renda, M., Montalbano, A., Galietta, L. J. V., & Barraja, P. "Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein." Molecules, 2021. URL:[Link]

  • K. L. R. et al. "Constrained Bithiazoles: Small Molecule Correctors of Defective ΔF508–CFTR Protein Trafficking." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • "Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction." MDPI, 2024. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of a Novel Schiff Base Ligand Derived from 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Field: Coordination Chemistry, Medicinal Chemistry, and Ligand Design Introduction & Mechanistic Insights Schiff bases (azomethines) are privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Field: Coordination Chemistry, Medicinal Chemistry, and Ligand Design

Introduction & Mechanistic Insights

Schiff bases (azomethines) are privileged scaffolds in coordination chemistry and drug discovery due to their facile synthesis, structural tunability, and robust ability to chelate transition metals. This application note details the synthesis of a novel bidentate (N,O) Schiff base ligand via the condensation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde with 2-aminophenol .

Causality in Reagent Selection

The choice of the 1-(5-chloro-2-methoxyphenyl) substituted pyrrole precursor is highly intentional. In unsubstituted pyrrole-2-carbaldehydes, the pyrrole nitrogen can deprotonate and participate in metal coordination. However, N-arylation with a 5-chloro-2-methoxyphenyl group eliminates this acidic proton, strictly directing metal chelation to the newly formed imine nitrogen and the phenolic oxygen of the 2-aminophenol moiety [1]. Furthermore, the introduction of the lipophilic chloro-aryl group significantly enhances the membrane permeability of the resulting metal complexes, a critical parameter for downstream intracellular biological assays (e.g., antimicrobial or anticancer screening) [2].

Mechanistic Causality of the Condensation

The formation of the azomethine linkage (–C=N–) relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. This reaction is highly pH-dependent. We utilize a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Critical Insight: If the pH drops too low (excess acid), the primary amine becomes protonated to form an unreactive ammonium salt, halting the reaction. Refluxing in absolute ethanol facilitates the continuous removal of water (via mass action in a dry solvent), driving the equilibrium toward the Schiff base product [3].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Visual cues and intermediate analytical checks are embedded to ensure reaction success before proceeding to the next step.

Materials Required
  • Aldehyde: 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 299168-25-5, MW: 235.66 g/mol )

  • Amine: 2-Aminophenol (MW: 109.13 g/mol )

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid

  • TLC System: Hexane / Ethyl Acetate (7:3 v/v)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask, dissolve 2.36 g (10.0 mmol) of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.09 g (10.0 mmol) of 2-aminophenol in 10 mL of absolute ethanol.

Step 2: Catalyzed Condensation 3. Slowly add the 2-aminophenol solution to the aldehyde solution under continuous magnetic stirring at room temperature. 4. Add exactly 3–4 drops of glacial acetic acid to the mixture. 5. Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours. Self-Validation Check 1 (Visual): The reaction mixture will transition from a pale yellow to a deep orange/brown color, indicating the formation of the extended conjugated azomethine system. Self-Validation Check 2 (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate using Hexane:EtOAc (7:3). The reaction is complete when the aldehyde spot (higher Rf) completely disappears [4].

Step 3: Isolation and Purification 6. Upon completion, remove the flask from heat and concentrate the solution to half its volume using a rotary evaporator. 7. Cool the concentrated solution in an ice bath (0–4°C) for 2 hours to induce precipitation. 8. Collect the resulting precipitate via vacuum filtration. 9. Wash the filter cake thoroughly with cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted starting materials and trace acid. 10. Dry the crude product in a vacuum desiccator overnight. Recrystallize from hot ethanol to yield the pure Schiff base ligand.

Visualizations

SynthesisWorkflow A Aldehyde Precursor (1.0 eq) D Reflux (80°C) 4-6 Hours A->D B 2-Aminophenol (1.0 eq) B->D C Abs. Ethanol + AcOH (cat.) C->D E Ice Bath Precipitation D->E TLC Check F Filtration & Cold Wash E->F G Pure Schiff Base Ligand F->G >80% Yield

Fig 1. Workflow for the synthesis and isolation of the Schiff base ligand.

MOA L Schiff Base Ligand (N,O Donor) M Metal Complexation (Cu, Zn, etc.) L->M Chelation C Cellular Internalization (Lipophilic Driven) M->C Permeability R ROS Generation & DNA Cleavage C->R A Target Cell Apoptosis R->A Oxidative Stress

Fig 2. Proposed biological mechanism of action for the metal-chelated ligand.

Data Presentation & Characterization

To ensure the structural integrity of the synthesized ligand, researchers must validate the product against the expected stoichiometric and spectroscopic parameters outlined below.

Table 1: Stoichiometry and Reaction Parameters

ParameterValue / Description
Aldehyde : Amine Ratio 1 : 1 (Molar)
Reaction Temperature 80°C (Reflux)
Reaction Time 4 – 6 hours
Expected Yield 80 – 85%
Physical Appearance Orange/Brown microcrystalline solid

Table 2: Expected Spectroscopic Signatures (Validation Matrix)

Analytical MethodTarget SignalCausality / Interpretation
FT-IR Spectroscopy Disappearance of ~1660 cm⁻¹Confirms complete consumption of the starting aldehyde (C=O stretch).
FT-IR Spectroscopy Appearance of ~1600-1620 cm⁻¹Validates the formation of the azomethine (C=N) bond [1].
FT-IR Spectroscopy Broad band at ~3300-3400 cm⁻¹Confirms the presence of the phenolic –OH group from 2-aminophenol.
¹H NMR (DMSO-d6) Singlet at ~8.20 - 8.50 ppmRepresents the newly formed azomethine proton (–CH=N–) [3].
¹H NMR (DMSO-d6) Singlet at ~9.50 - 10.00 ppmRepresents the phenolic –OH proton (exchangeable with D₂O).
Application

Application Notes and Protocols for the Reductive Amination of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Amines are prevalent pharmacophores, integra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Amines are prevalent pharmacophores, integral to the molecular architecture of a vast array of therapeutic agents. Among the most robust and versatile methods for amine synthesis is reductive amination. This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers a highly efficient and controlled route to primary, secondary, and tertiary amines.[1][2] The process proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion.[3] A carefully selected reducing agent subsequently reduces this iminium ion to the target amine.[4] The selectivity of the reducing agent is paramount; it must preferentially reduce the iminium ion over the starting carbonyl compound to prevent the formation of undesired alcohol byproducts.[4][5]

This guide provides detailed protocols for the reductive amination of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in bioactive molecules.[6][7] We will explore several field-proven protocols employing different classes of reducing agents, offering researchers a palette of options to suit various laboratory settings and substrate requirements.

The Starting Material: 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

The substrate, 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, possesses an aromatic aldehyde functional group attached to a substituted pyrrole ring. The electronic nature of the pyrrole and the phenyl ring can influence the reactivity of the aldehyde. Pyrrole-2-carbaldehydes are valuable synthetic intermediates, and their preparation can be achieved through various established synthetic routes.[8][9][10] The protocols detailed below are designed to be broadly applicable to this class of heteroaromatic aldehydes.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, highly favored for reductive aminations.[11][12] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards aldehydes and ketones, while it efficiently reduces the more electrophilic iminium ion intermediate.[12] This selectivity often allows for a one-pot procedure without the need for strict pH control, although the reaction is typically carried out in aprotic solvents.[11]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve Aldehyde & Amine in Anhydrous Solvent (e.g., DCE) prep_stir Stir at Room Temperature (e.g., 30-60 min for imine formation) prep_aldehyde->prep_stir react_add_stab Add NaBH(OAc)₃ Portion-wise prep_stir->react_add_stab Imine Formation react_monitor Monitor by TLC/LC-MS react_add_stab->react_monitor workup_quench Quench with Saturated aq. NaHCO₃ react_monitor->workup_quench Reaction Complete workup_extract Extract with Organic Solvent (e.g., DCM) workup_quench->workup_extract workup_dry Dry, Filter & Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Caption: Workflow for Reductive Amination using NaBH(OAc)₃.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 10-15 mL per mmol of aldehyde).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1-1.0 eq.) can be added to accelerate this step, particularly with less reactive amines or ketones.[3]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.3-1.6 eq.) portion-wise, monitoring for any temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 20 mL).[13]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Aldehyde:Amine:NaBH(OAc)₃ 1.0 : 1.0-1.2 : 1.3-1.6A slight excess of the amine and reducing agent drives the reaction to completion.
Solvent DCE, DCM, THFAprotic solvents are preferred as STAB is water-sensitive.[11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Catalyst (optional) Acetic Acid (0.1-1.0 eq.)Catalyzes imine/iminium ion formation, especially for less reactive substrates.[3]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another mild reducing agent that is particularly effective for reductive amination.[14] Unlike NaBH(OAc)₃, it is stable in protic solvents and under mildly acidic conditions (pH 4-7), which are optimal for iminium ion formation.[14] This allows the reaction to be performed in solvents like methanol or ethanol.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve Aldehyde & Amine in Protic Solvent (e.g., MeOH) prep_ph Adjust pH to ~6 with Acetic Acid prep_aldehyde->prep_ph react_add_nabh3cn Add NaBH₃CN prep_ph->react_add_nabh3cn Optimal pH for Iminium Formation react_monitor Monitor by TLC/LC-MS react_add_nabh3cn->react_monitor workup_quench Quench with Water react_monitor->workup_quench Reaction Complete workup_ph_adjust Adjust pH >10 with Base (e.g., NaOH) workup_quench->workup_ph_adjust workup_extract Extract with Organic Solvent workup_ph_adjust->workup_extract workup_dry Dry, Filter & Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Aldehyde, Amine, Solvent (e.g., EtOH), and Catalyst (e.g., Pd/C) react_hydrogenate Pressurize with H₂ (e.g., balloon or Parr shaker) prep_reactants->react_hydrogenate Reaction Setup react_monitor Monitor by TLC/LC-MS react_hydrogenate->react_monitor workup_filter Filter through Celite to Remove Catalyst react_monitor->workup_filter Reaction Complete workup_concentrate Concentrate the Filtrate workup_filter->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common synthetic route involves two key transformations:

  • Paal-Knorr Synthesis of the pyrrole core to form the precursor, 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole.

  • Vilsmeier-Haack Formylation of the precursor to introduce the aldehyde functionality at the C2 position of the pyrrole ring.

This guide will address potential issues in both stages of the synthesis and provide detailed, actionable solutions.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis of the Precursor: 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust method for forming pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this case, 2,5-dimethoxytetrahydrofuran is a convenient precursor to the 1,4-dicarbonyl moiety, which reacts with 5-chloro-2-methoxyaniline.

Q1: My Paal-Knorr reaction to synthesize the precursor pyrrole is giving a low yield. What are the likely causes?

A1: Low yields in the Paal-Knorr synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid catalyst.[3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh acidic conditions (pH < 3) or prolonged heating can lead to the formation of furan byproducts or degradation of the starting materials and product.[1][4]

  • Poorly Reactive Starting Materials: While 5-chloro-2-methoxyaniline is expected to be sufficiently nucleophilic, impurities in the amine or the 2,5-dimethoxytetrahydrofuran can inhibit the reaction. Ensure the purity of your starting materials.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.[3] While an acid is generally required, strong acids can favor the formation of furan byproducts.[1] A weak acid like acetic acid is often a good choice.[2]

  • Purification Losses: The product may be challenging to isolate. Ensure efficient extraction and consider optimizing your purification method (e.g., column chromatography vs. recrystallization).

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[3] To suppress this:

  • Control Acidity: Maintain a pH above 3. Using a weaker acid catalyst, such as acetic acid, or even running the reaction under neutral conditions can significantly favor pyrrole formation.[2][4]

  • Use Excess Amine: Employing a slight excess of 5-chloro-2-methoxyaniline can help to outcompete the intramolecular cyclization of the dicarbonyl intermediate.[3]

Vilsmeier-Haack Formylation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated in situ from DMF and POCl₃.[5][6][7]

Q3: My Vilsmeier-Haack formylation is resulting in a low yield of the desired 2-carbaldehyde. What should I investigate?

A3: Low yields in the Vilsmeier-Haack reaction are a common issue. Consider the following troubleshooting steps:

  • Vilsmeier Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and that anhydrous solvents and reagents are used. The reagent should be prepared fresh for each reaction.

  • Substrate Reactivity: The 1-(5-chloro-2-methoxyphenyl) substituent influences the reactivity of the pyrrole ring. The methoxy group is electron-donating, which activates the pyrrole ring towards electrophilic substitution. However, the chloro group is electron-withdrawing, which can have a deactivating effect. The overall reactivity will be a balance of these effects. The steric bulk of the ortho-methoxy group may also play a role in the reaction rate.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically carried out at 0°C. The subsequent formylation reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture is typically quenched by pouring it onto ice, followed by careful neutralization with a base. Incomplete hydrolysis or harsh basic conditions can lead to product degradation.

Q4: I am observing multiple products in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?

A4: The Vilsmeier-Haack formylation of 1-substituted pyrroles is generally selective for the C2 (α) position due to the electronic activation by the nitrogen atom.[6] However, side products can arise from formylation at the C3 (β) position or di-formylation.

  • Steric and Electronic Effects: For 1-arylpyrroles, the regioselectivity is primarily controlled by steric factors.[8][9] The bulky 1-(5-chloro-2-methoxyphenyl) group is expected to strongly favor formylation at the C2 and C5 positions. Since both positions are electronically similar, a mixture of 2- and 5-formylated products is possible, though typically the 2-formyl product is major. The electronic effects of the substituents on the phenyl ring are generally considered to have a smaller, inductive influence on the regioselectivity.[8]

  • Reaction Conditions: To minimize the formation of the β-isomer and di-formylated byproducts, it is crucial to control the stoichiometry of the Vilsmeier reagent (a slight excess is often optimal) and the reaction temperature.

Q5: I am having difficulty purifying the final product, 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. What techniques are recommended?

A5: Aryl-pyrrole-2-carbaldehydes can sometimes be challenging to purify due to their polarity and potential for decomposition on silica gel.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Careful monitoring by TLC is essential to separate the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvent systems include ethanol/water or ethyl acetate/hexane.[10]

  • Distillation: If the product is a low-melting solid or a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid thermal decomposition.[10]

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole

This procedure is based on the Paal-Knorr pyrrole synthesis.[11]

Materials:

  • 5-chloro-2-methoxyaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2-methoxyaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole.

Protocol 2: Synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

This procedure utilizes the Vilsmeier-Haack formylation reaction.[12]

Materials:

  • 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) (optional, as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or DCE.

  • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating (e.g., to 60-80°C) to proceed to completion. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Part 3: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Paal-Knorr Synthesis
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature.
Harsh conditionsUse a milder acid catalyst (e.g., acetic acid) or neutral conditions.[4]
Impure starting materialsPurify starting materials before use.
Furan Byproduct Excessively acidic conditionsMaintain pH > 3; use a weaker acid.[1]
Use a slight excess of the amine.[3]
Polymerization High temperature/strong acidReduce reaction temperature; use a milder catalyst.
Table 2: Troubleshooting Summary for Vilsmeier-Haack Formylation
IssuePotential CauseRecommended Solution
Low Yield Inactive Vilsmeier reagentUse anhydrous reagents and solvents; prepare reagent fresh.
Low substrate reactivityIncrease reaction temperature and/or time; monitor by TLC.
Decomposition during work-upPerform work-up at low temperature; neutralize carefully with a mild base.
Multiple Products Lack of regioselectivityOptimize stoichiometry of Vilsmeier reagent (slight excess).
Di-formylationUse a smaller excess of the Vilsmeier reagent.
Tarry Residue Reaction overheatingMaintain strict temperature control during reagent preparation and substrate addition.
Diagrams

Paal_Knorr_Workflow cluster_start Starting Materials cluster_workup Work-up & Purification start1 5-chloro-2-methoxyaniline reaction Paal-Knorr Reaction (Ethanol, Acetic Acid, Reflux) start1->reaction start2 2,5-dimethoxytetrahydrofuran start2->reaction workup Solvent Removal Aqueous Wash Drying reaction->workup Cooling purification Column Chromatography workup->purification product 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole purification->product

Caption: Experimental workflow for the Paal-Knorr synthesis of the pyrrole precursor.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_workup Work-up & Purification reagent1 Anhydrous DMF reagent_prep Mix at 0°C reagent1->reagent_prep reagent2 POCl₃ reagent2->reagent_prep reaction Vilsmeier-Haack Formylation (0°C to RT/Heat) reagent_prep->reaction Freshly Prepared precursor 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole precursor->reaction workup Quench on Ice Neutralize Extract reaction->workup purification Column Chromatography workup->purification product 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Retrieved from [Link]

  • Scribd. (2013). Vilsmeier-Haack Formylation of Pyrroles. Scribd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Sciencemadness. Retrieved from [Link]

  • RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. RACO. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2007). PMC. Retrieved from [Link]

  • Supporting Information. (n.d.). RSC Publishing. Retrieved from [Link]

  • Paal-Knorr Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2017). Green Chemistry. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

  • Rate Measurements of Certain Vilsmeier-Haack Reactions. Part 3.' The Reactivities of Various Pyrrole Substrates. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Formylation of N,N‑Dimethylcorroles. (2016). PMC. Retrieved from [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2018). Organic Process Research & Development. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]

  • Purification of crude pyrroles. (1996). Google Patents.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2015). CIBTech. Retrieved from [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2016). PMC. Retrieved from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Retrieved from [Link]

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (2019). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

preventing oxidation of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde during storage

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical resource for 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical resource for 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge encountered with this compound: its susceptibility to oxidation during storage. By understanding the underlying chemical principles, you can implement effective strategies to ensure the long-term integrity and purity of your samples.

The structure of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde contains two key moieties prone to oxidation: the aldehyde functional group and the electron-rich pyrrole ring.[1][2] The aldehyde is particularly susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen, which converts it to the corresponding, and often unwanted, carboxylic acid.[3] This guide provides detailed troubleshooting advice and preventative protocols to mitigate this degradation.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section addresses specific issues you may observe with your stored sample.

Q1: My sample, which was a pale solid, has developed a yellow or brownish tint. What is causing this color change?

Possible Cause: The development of color is a common visual indicator of chemical degradation. While pure 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is typically a solid, impurities arising from oxidation can alter its appearance.[3] The color change likely results from the formation of minor polymeric or condensed byproducts originating from the reactive pyrrole ring, which is known to be sensitive to air oxidation, especially when not substituted with electron-withdrawing groups.[2]

Solution:

  • Assess Purity: Do not assume the bulk of the sample is degraded. The colored impurities may be present in very small amounts. Perform an analytical check using HPLC or TLC to quantify the purity of the main compound.

  • Evaluate Storage: Immediately review your storage conditions. The sample has likely been exposed to air and/or light.

  • Purification (If Necessary): If purity analysis confirms significant degradation, the compound can often be purified by recrystallization from a suitable solvent system or by column chromatography to remove the colored impurities.

Q2: I've noticed white crystalline solid forming in my sample of what should be a pure compound. What is this?

Possible Cause: The most probable identity of the white crystalline solid is 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid . Aldehydes are readily oxidized to their corresponding carboxylic acids, a reaction that can occur simply upon exposure to air.[4] This carboxylic acid byproduct is often a crystalline solid and is a classic sign of aldehyde oxidation.[3]

Solution:

  • Confirm Identity: The identity of the impurity can be confirmed using analytical techniques. In an ¹H NMR spectrum, the characteristic aldehyde proton signal (around 9-10 ppm) will decrease, while a new, broad signal for the carboxylic acid proton will appear (typically >10 ppm).

  • Purification via Acid-Base Extraction: The acidic nature of the carboxylic acid byproduct allows for its simple removal.[1] This protocol is highly effective for purifying the desired aldehyde.

Protocol: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the impure aldehyde sample in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash it thoroughly with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The basic solution will react with the acidic carboxylic acid, converting it into its water-soluble sodium salt, which partitions into the aqueous layer.

  • Separation: Separate the organic layer from the aqueous layer. Repeat the washing step 1-2 more times to ensure complete removal of the acidic impurity.

  • Drying and Concentration: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the isolated compound using HPLC, TLC, or NMR before storage.

Frequently Asked Questions (FAQs) on Prevention and Storage

This section provides answers to common questions regarding the proactive prevention of oxidation.

Q1: What is the primary mechanism of oxidation for this aldehyde?

The primary degradation pathway is the autoxidation of the aldehyde group, which proceeds through a free-radical chain mechanism. This process is initiated by factors like light or trace metal impurities and involves atmospheric oxygen.[3] The electron-donating methoxy group on the phenyl ring and the electron-rich pyrrole ring can also increase susceptibility to oxidative processes.[5]

Oxidation_Mechanism Aldehyde 1-(5-chloro-2-methoxyphenyl)- 1H-pyrrole-2-carbaldehyde (R-CHO) CarboxylicAcid 1-(5-chloro-2-methoxyphenyl)- 1H-pyrrole-2-carboxylic acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Oxygen Atmospheric Oxygen (O₂) Oxygen->CarboxylicAcid Initiators Initiators (Light, Heat, Metal Ions) Initiators->Aldehyde Initiates Reaction

Caption: Oxidation of the aldehyde to a carboxylic acid.

Q2: What are the ideal storage conditions for long-term stability?

Proper storage is the most critical factor in preventing oxidation.[3] The optimal conditions are a combination of controlling temperature, atmosphere, and light exposure.[6][7][8]

ParameterRecommendationRationale
Temperature -20°C Reduces the rate of chemical reactions, including oxidation.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes atmospheric oxygen, the primary reagent in the oxidation process.[7][10]
Light Amber or Opaque Container Protects the compound from UV light, which can initiate and catalyze autoxidation.[3][7][8]
Container Tightly Sealed Glass Vial Prevents moisture ingress and minimizes air exposure. Minimize headspace to reduce the amount of trapped oxygen.[3][6]
Q3: Should I use an antioxidant? If so, which ones are suitable?

Yes, for long-term storage, adding a radical-scavenging antioxidant is a highly effective strategy.[5][8]

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common and effective choices.[11][12]

  • Mechanism: These phenolic compounds act as free radical scavengers, terminating the chain reaction of autoxidation.[13]

  • Concentration: A very low concentration is needed. Typically, 0.01% to 0.1% (w/w) is sufficient.

  • Procedure: Dissolve the antioxidant in the compound if it is a liquid, or in the solvent used to store the compound in solution.

Q4: How should I handle the compound for routine use to minimize degradation?

Repeatedly exposing the bulk sample to the atmosphere can accelerate degradation.

  • Aliquot: Upon receiving the compound, divide the bulk quantity into smaller, single-use aliquots in separate vials. This prevents contamination and repeated exposure of the entire batch.

  • Inert Gas Flush: Before sealing any container (the main stock or aliquots), flush the headspace with a gentle stream of dry nitrogen or argon.[14]

  • Work Quickly: When weighing or handling the compound, do so efficiently to minimize its time exposed to the open air.

  • Equilibrate to Room Temperature: Before opening a container stored at low temperatures, allow it to warm completely to room temperature. This prevents moisture from the air from condensing inside the cold container.[7]

Storage_Workflow decision decision start Receive Compound decision1 Long-Term Storage? start->decision1 aliquot Aliquot into smaller vials decision1->aliquot Yes use Short-Term Use decision1->use No add_antioxidant Add Antioxidant (e.g., BHT) aliquot->add_antioxidant flush Flush with Inert Gas (N₂ or Ar) add_antioxidant->flush seal Seal Tightly in Amber Vial flush->seal flush->seal store Store at -20°C seal->store seal->store use->flush

Caption: Recommended workflow for optimal compound storage.

Q5: What analytical methods are best for assessing the purity and stability of my sample over time?

A combination of methods provides the most complete picture of sample integrity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. The carboxylic acid byproduct will be more polar and thus have a different retention time than the parent aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. As mentioned, look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a carboxylic acid proton (>10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the parent compound and volatile degradation products by their mass-to-charge ratio.[15][16]

  • Qualitative Chemical Tests: For a quick check, tests like Tollens' reagent (silver mirror test) or Fehling's solution can confirm the presence of the aldehyde functional group.[17][18] A positive result indicates the starting material is still present, though it doesn't quantify purity.

Purity_Verification_Workflow decision decision start Assess Sample Stability visual Visual Inspection (Color change, crystals?) start->visual decision1 Degradation Suspected? visual->decision1 hplc_nmr Quantitative Analysis (HPLC, NMR) decision1->hplc_nmr Yes use_as_is Use As Is decision1->use_as_is No decision2 Purity >95%? hplc_nmr->decision2 decision2->use_as_is Yes purify Purify Sample (e.g., Acid-Base Extraction) decision2->purify No purify->hplc_nmr Re-analyze stop Discard or Repurpose

Caption: Workflow for verifying the purity of the compound.

References
  • Wang, Y. et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691). Available at: [Link]

  • Consolidated Chemical (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]

  • B&M Scientific (2025). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • Reddit (2025). How to store reagents under an inert gas. r/labrats. Available at: [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Aldehyde Analytical Methods: GC-MS and LC-MS. Available at: [Link]

  • Wu, A. et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available at: [Link]

  • ACS Publications (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available at: [Link]

  • Indiana University (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Available at: [Link]

  • Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]

  • Chemistry LibreTexts (2015). 17.14: Oxidative Chemical Tests for Aldehydes. Available at: [Link]

  • PubMed (n.d.). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Available at: [Link]

  • ACS Publications (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available at: [Link]

  • ResearchGate (n.d.). Role of methoxy and C -based substituents in electrochemical oxidation mechanisms and bond cleavage selectivity of β-O-4 lignin model compounds. Available at: [Link]

  • Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. PMC. Available at: [Link]

  • Lumen Learning (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Available at: [Link]

  • Save My Exams (2026). Aldehydes and Ketones. A Level Chemistry Revision Notes. Available at: [Link]

  • Sciencemadness.org (2025). How do you store chemicals in inert gas?. Available at: [Link]

  • Anodic Methoxylation of Aromatic Compounds Occurring Via the EECrCp Mechanism. (2023). Available at: [Link]

  • IntechOpen (2019). Antioxidant Compounds and Their Antioxidant Mechanism. Available at: [Link]

  • Hilaris (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Available at: [Link]

  • Chemical Science (RSC Publishing) (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available at: [Link]

  • EMBIBE (2023). Test for Aldehydes: Chemical Reactions, Procedure & Observation. Available at: [Link]

  • ResearchGate (2025). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. Available at: [Link]

  • Google Patents (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Chemguide (n.d.). oxidation of aldehydes and ketones. Available at: [Link]

  • Biblioteca Digital do IPB (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Available at: [Link]

  • Chemistry LibreTexts (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • MDPI (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Available at: [Link]

  • ResearchGate (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

  • ResearchGate (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available at: [Link]

  • ACS Publications (2002). The Rational Synthesis of Chlorins via Rearrangement of Porphodimethenes: Influence of β-Substituents on the Regioselectivity and Stereoselectivity of Pyrroline Ring Formation. The Journal of Organic Chemistry. Available at: [Link]

  • PMC (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Available at: [Link]

  • ResearchGate (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

  • MDPI (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]

  • PMC - NIH (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • Penn State Research Database (n.d.). Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole. Available at: [Link]

  • Semantic Scholar (n.d.). Green Synthesis of Pyrrole Derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) (n.d.). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Available at: [Link]

  • MDPI (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for Clauson-Kaas synthesis of the pyrrole precursor

Welcome to the Technical Support Center for the Clauson-Kaas pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Clauson-Kaas pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot common synthetic failures, and transition toward greener methodologies.

The Clauson-Kaas reaction is a highly versatile method for synthesizing N-substituted pyrroles via the acid-catalyzed condensation of primary amines with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[1]. While classically robust, modern applications often require precise optimization to prevent side reactions and accommodate challenging substrates.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the acid-catalyzed ring opening of 2,5-DMTHF to form a highly reactive oxocarbenium intermediate, followed by nucleophilic attack from the amine, dehydration, and aromatization[1].

CK_Mechanism A 2,5-DMTHF + H+ B Ring Opening (Oxocarbenium) A->B - MeOH C Amine Attack (Addition) B->C + R-NH2 D Dehydration & Cyclization C->D - H2O E N-Substituted Pyrrole D->E - MeOH, - H+

Mechanistic pathway of the Clauson-Kaas pyrrole synthesis from 2,5-DMTHF.

Troubleshooting Guide & FAQs

CK_Troubleshooting Start Reaction Sub-Optimal Tar Black Tar / Polymerization? Start->Tar Inc Incomplete Conversion? Start->Inc Sol1 Use Milder Lewis Acid (e.g., Zn(OTf)2) Tar->Sol1 Yes CheckAmine Check Amine Nucleophilicity Inc->CheckAmine Yes PoorAmine Electron-Deficient? CheckAmine->PoorAmine Sol2 Use Microwave (150°C) or Flow (160°C) PoorAmine->Sol2 Yes Sol3 Increase Acid Loading PoorAmine->Sol3 No

Troubleshooting decision tree for optimizing Clauson-Kaas reaction conditions.

Q1: Why does my reaction mixture turn into a black, intractable tar?

Causality: Pyrroles are highly electron-rich heterocycles. In the presence of strong Brønsted acids (like unbuffered acetic acid at prolonged reflux) and high temperatures, the newly formed pyrrole undergoes electrophilic substitution with unreacted oxocarbenium intermediates or self-polymerizes. Solution: Switch to a milder Lewis acid catalyst. Scandium triflate (Sc(OTf)3) at 3 mol% or Zinc triflate (Zn(OTf)2) provides excellent Lewis acidity to activate 2,5-DMTHF without degrading the pyrrole product[1]. If using aqueous conditions, employ an acetate buffer system to maintain a mild pH.

Q2: I am using an electron-deficient amine (e.g., a sulfonamide). Why is my conversion stalled at <20%?

Causality: The Clauson-Kaas mechanism requires the primary amine to act as a nucleophile. Electron-withdrawing groups (like -SO₂R or -NO₂) severely reduce the nucleophilicity of the nitrogen atom, stalling the reaction at the ring-opening stage. Solution: Elevate the reaction temperature using microwave irradiation (150–170 °C for 10–30 minutes)[2]. If restricted to batch conditions, switch to a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH, 10 mol%) in 1,4-dioxane at 160 °C, which has proven highly effective for driving sulfonamides to completion[3].

Q3: How can I make my Clauson-Kaas synthesis more environmentally friendly?

Causality: Traditional methods rely on neat acetic acid or toxic solvents (like toluene) at reflux, generating significant organic waste and requiring harsh workups. Solution: The reaction can be successfully performed in aqueous media. Using water as a solvent under microwave irradiation (170 °C, 10 min) completely eliminates the need for organic solvents during the reaction phase and often requires no additional catalyst for standard anilines[2].

Reaction Optimization Data

Use the following table to benchmark your current conditions against optimized literature standards.

Catalyst SystemSolventTemperatureSubstrate ScopeTypical YieldRef
Acetic Acid (Classical) AcOH (Neat)118 °C (Reflux)Aliphatic / Aryl Amines50–80%[1]
Sc(OTf)₃ (3 mol%) 1,4-Dioxane100 °CAryl Amines / Sulfonamides85–95%[1]
p-TsOH (10 mol%) 1,4-Dioxane160 °C (Batch/Flow)Deactivated Anilines87–97%[3]
None (Microwave) Water150–170 °CAromatic / Heteroaromatic80–95%[2]

Validated Experimental Protocols

Protocol A: High-Temperature Batch Synthesis for Deactivated Amines

Optimized for sulfonamides and electron-poor anilines using p-TsOH.

  • Preparation: Charge a pressure-resistant reaction vial with the primary amine (1.0 equiv, 0.08 M) and 1,4-dioxane.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.25 equiv) and p-toluenesulfonic acid monohydrate (10 mol%)[3].

  • Reaction: Seal the vial and heat to 160 °C for 10–15 minutes.

    • Self-Validation Check: The solution will transition from pale yellow to a deep amber/brown, indicating successful pyrrole formation. TLC (Hexanes/EtOAc) should show the disappearance of the starting amine.

  • Quenching (Critical Step): Cool to room temperature. Dilute with ethyl acetate and immediately quench with saturated aqueous NaHCO₃.

    • Causality: Neutralizing the p-TsOH prevents acid-catalyzed degradation and polymerization of the pyrrole during subsequent concentration steps.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure N-substituted pyrrole.

Protocol B: Green Microwave-Assisted Synthesis in Aqueous Media

Optimized for standard aromatic and heteroaromatic amines.

  • Preparation: In a microwave-safe reaction vessel, combine the primary amine (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.3 to 5.0 equiv, depending on the volatility of the amine)[2].

  • Solvent Addition: Add deionized water (ratio of 1:1 to 1.3:1 water to organic input). Note: No additional acid catalyst is required for standard anilines.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150–170 °C for 10 to 30 minutes.

  • Phase Separation: Cool the vessel to room temperature.

    • Self-Validation Check: The product will often precipitate directly from the aqueous phase as a solid or separate as a distinct, dense organic oil at the bottom of the vessel.

  • Isolation: Isolate the product via simple vacuum filtration (if solid) or liquid-liquid extraction with a minimal amount of dichloromethane (if oil).

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc.
  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega.

Sources

Optimization

Technical Support Center: Crystallization of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals struggling with the iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals struggling with the isolation and purification of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde .

Due to its specific structural features—a bulky, asymmetric N-aryl substituent and the lack of a strong hydrogen-bond donating N-H group—this molecule exhibits a notoriously high tendency to undergo Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than forming a stable crystal lattice. This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, scalable crystallization process.

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why does my product consistently "oil out" (form a second liquid phase) instead of crystallizing upon cooling or antisolvent addition? A1: Oiling out occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before it can cross the critical supersaturation limit required for solid nucleation[1]. For 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, the bulky 5-chloro-2-methoxyphenyl group sterically hinders the rapid packing of molecules into a crystal lattice. Without the N-H bond to form a strong, directional hydrogen-bonding network, the activation energy for nucleation is unusually high. Consequently, the system minimizes its Gibbs free energy by undergoing spinodal decomposition—separating into a solute-rich oil phase and a solute-lean continuous phase[2][3].

Q2: How can I bypass the LLPS boundary and force solid nucleation? A2: You must engineer the thermodynamic trajectory to remain strictly within the Metastable Zone Width (MSZW)—the narrow region between the solubility curve and the LLPS binodal curve[1]. This is achieved by:

  • Solvent Selection: Shifting away from highly polar protic solvent mixtures (like Methanol/Water) which often exacerbate LLPS for hydrophobic molecules, and utilizing a moderately polar system like Ethyl Acetate/n-Heptane[3].

  • Strategic Seeding: Introducing high-quality seed crystals at a low, controlled supersaturation level before the system reaches the oiling-out boundary. Seeds provide a low-energy surface for secondary nucleation, allowing continuous crystal growth to deplete supersaturation safely[2].

Q3: When I do get crystals, they are highly agglomerated and entrap the mother liquor, leading to poor purity. How do I improve the crystal habit? A3: Rapid desupersaturation near the LLPS boundary causes massive, uncontrolled secondary nucleation, leading to agglomeration. To resolve this, implement Temperature Cycling (Ostwald ripening) after the initial antisolvent dosing. By oscillating the temperature (e.g., heating by 10 °C and cooling back slowly), you exploit the Gibbs-Thomson effect. Fines and highly defective, agglomerated regions possess higher surface energy and dissolve preferentially during the heating phase. During the cooling phase, the solute deposits onto the larger, more stable crystal faces, yielding high-purity, well-defined crystals[4].

Part 2: Thermodynamic & Workflow Visualizations

To successfully crystallize this molecule, you must visualize both the thermodynamic pathway and the physical process workflow.

ThermodynamicPathway Start Single Phase Solution (High Temp / Low Antisolvent) Cooling Enter Metastable Zone (Above Binodal Curve) Start->Cooling Seeding Add Seed Crystals (Induces Nucleation) Cooling->Seeding Optimal Path LLPS Liquid-Liquid Phase Separation (Oiling Out Boundary) Cooling->LLPS Rapid Cooling / No Seeds Growth Controlled Antisolvent Addition (Desupersaturation) Seeding->Growth Success Pure Crystalline Product Growth->Success LLPS->Growth Slow Nucleation from Oil (Impure)

Thermodynamic trajectory to avoid LLPS (Oiling Out) via controlled seeding.

Workflow N1 1. Dissolution (EtOAc, 50°C) N2 2. Cooling (to 35°C) N1->N2 N3 3. Seeding (1-2 wt%) N2->N3 N4 4. Antisolvent (Heptane Dosing) N3->N4 N5 5. Temp Cycling (35°C <-> 25°C) N4->N5 N6 6. Filtration & Drying N5->N6

Step-by-step experimental workflow for seeding-assisted antisolvent crystallization.

Part 3: Quantitative Data - Solvent Screening Matrix

The following table summarizes the phase behavior of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde across common solvent/antisolvent systems.

Solvent System (Solvent/Antisolvent)Ratio (v/v)LLPS PropensityCrystal HabitYield (%)Recommendation
Methanol / Water1:2Critical (Oils out instantly)Amorphous / GummyN/AAvoid. High LLPS risk due to strong hydrophobic repulsion.
Isopropanol / Water1:1.5HighFine needles, highly agglomerated~65%Usable only with strict concentration control and heavy seeding.
Toluene / n-Heptane1:3ModeratePrismatic, prone to solvent entrapment~75%Viable, but requires extended temperature cycling.
Ethyl Acetate / n-Heptane 1:4 Low Blocky, well-defined crystals >85% Optimal. Broadest MSZW; supports robust secondary nucleation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Seeding-Assisted Antisolvent Crystallization

Objective: Induce solid nucleation within the MSZW to prevent LLPS.

  • Dissolution: Suspend 10.0 g of crude 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in 30 mL of Ethyl Acetate in a jacketed reactor.

  • Heating: Heat the mixture to 50 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If using a Focused Beam Reflectance Measurement (FBRM) probe, chord counts should drop to baseline.

  • Cooling to Seeding Temperature: Linearly cool the solution to 35 °C at a rate of 0.5 °C/min.

  • Seeding: Introduce 0.1 g (1 wt%) of high-purity, pre-milled seed crystals of the target compound.

    • Validation Check: Hold the temperature at 35 °C for 30 minutes. Visually (or via FBRM) confirm that the seeds persist and do not dissolve. If they dissolve, the solution is undersaturated; cool by another 2 °C and re-seed.

  • Antisolvent Dosing: Initiate the addition of 120 mL of n-Heptane using a programmable syringe pump.

    • Critical Parameter: Add the first 30 mL at a very slow rate (0.5 mL/min) to allow the seeds to grow and consume supersaturation. The remaining 90 mL can be added at 1.5 mL/min.

Protocol B: Temperature Cycling (Crystal Healing)

Objective: Eliminate fines, resolve agglomeration, and purge entrapped mother liquor.

  • Initial State: Following Protocol A, the reactor should be at 35 °C with a full charge of antisolvent, containing a suspension of crystals (some potentially agglomerated).

  • Cooling Phase 1: Cool the suspension to 20 °C at 0.25 °C/min to force maximum desupersaturation. Hold for 1 hour.

  • Heating Phase (Dissolution of Fines): Heat the suspension back to 32 °C at 0.5 °C/min.

    • Causality: This temperature is carefully chosen to be just below the saturation temperature of the bulk crystals, but high enough to dissolve high-energy fines and defective agglomerate bridges via the Gibbs-Thomson effect[4]. Hold for 2 hours.

  • Cooling Phase 2 (Growth): Cool the suspension back to 10 °C at a slow rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the cake with 20 mL of pre-chilled (5 °C) n-Heptane.

  • Drying: Dry under vacuum at 40 °C for 12 hours to yield the pure, free-flowing crystalline product.

Part 5: References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. PMC (National Institutes of Health). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Steric and Electronic Effects of 2-Methoxy Substitution on Pyrrole Carbaldehydes

Executive Summary Pyrrole carbaldehydes are foundational building blocks in the synthesis of porphyrins, fluorescent BODIPY dyes, and targeted pharmaceuticals[1]. When designing synthetic routes, the selection of substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole carbaldehydes are foundational building blocks in the synthesis of porphyrins, fluorescent BODIPY dyes, and targeted pharmaceuticals[1]. When designing synthetic routes, the selection of substituted versus unsubstituted pyrrole precursors critically dictates the kinetic and thermodynamic outcomes of downstream functionalization.

This guide provides an objective, data-driven comparison between unsubstituted pyrrole carbaldehydes (e.g., 1H-pyrrole-3-carbaldehyde) and their 2-methoxy analogs (e.g., 2-methoxy-1H-pyrrole-3-carbaldehyde). By analyzing the dual impact of steric hindrance and electronic deactivation introduced by the methoxy group, researchers can rationally optimize reaction conditions, select appropriate catalysts, and predict yields for nucleophilic addition workflows.

Mechanistic Analysis: Sterics vs. Electronics

The reactivity of the formyl group in pyrrole carbaldehydes is governed by the accessibility and the electrophilicity of the carbonyl carbon. Introducing a methoxy group at the C2 position (adjacent to a C3 carbaldehyde) fundamentally alters both parameters[2].

The Unsubstituted Baseline (1H-Pyrrole-3-carbaldehyde)

In unsubstituted analogs, the carbonyl carbon is highly accessible. Incoming nucleophiles (e.g., primary amines, enolates, or other pyrroles) can approach the electrophilic center via the optimal Bürgi-Dunitz trajectory (~107°) without encountering spatial interference. This results in rapid condensation reactions under mild conditions.

The 2-Methoxy Analog (2-Methoxy-1H-pyrrole-3-carbaldehyde)

The 2-methoxy substitution introduces a bifurcated deactivation mechanism:

  • Steric Hindrance: The methoxy group occupies significant spatial volume directly adjacent to the reaction center. The rotational conformers of the −OCH3​ group create a steric wall that physically blocks the Bürgi-Dunitz approach vector, significantly increasing the activation energy ( Ea​ ) required for the transition state[3][4].

  • Electronic Deactivation (+M Effect): The oxygen atom of the methoxy group donates its lone-pair electron density into the pyrrole π -system via resonance. This delocalization increases the electron density on the pyrrole ring and, by extension, reduces the partial positive charge ( δ+ ) on the carbonyl carbon, rendering it less electrophilic[2].

MechanisticComparison Unsub 1H-Pyrrole-3-carbaldehyde (Unsubstituted) Nuc1 Unhindered Nucleophilic Attack (Bürgi-Dunitz Trajectory Clear) Unsub->Nuc1 Elec1 Standard Carbonyl Electrophilicity Unsub->Elec1 Subst 2-Methoxy-1H-pyrrole-3-carbaldehyde (Substituted) Nuc2 Hindered Nucleophilic Attack (Steric Clash with -OMe) Subst->Nuc2 Elec2 Reduced Electrophilicity (+M Resonance from -OMe) Subst->Elec2 Out1 Fast Condensation High Yield Nuc1->Out1 Out2 Slow Condensation Requires Harsher Conditions Nuc2->Out2 Elec1->Out1 Elec2->Out2

Mechanistic divergence in nucleophilic addition due to 2-methoxy steric and electronic effects.

Comparative Experimental Data

To objectively quantify these effects, we compare the performance of both substrates in a standard Schiff base formation (imine condensation) with aniline. This reaction isolates the nucleophilic addition step, making it an ideal model for assessing carbaldehyde reactivity.

Standard Reaction Conditions: Equimolar amounts of pyrrole carbaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol (0.5 M), with catalytic glacial acetic acid (10 mol%), refluxed at 78 °C.

SubstrateReaction TimeConversion (HPLC)Isolated YieldPrimary Limitation
1H-Pyrrole-3-carbaldehyde 2.0 Hours> 98%92%None (Unhindered)
2-Methoxy-1H-pyrrole-3-carbaldehyde 12.0 Hours55%45%Steric clash & reduced δ+
2-Methoxy-1H-pyrrole-3-carbaldehyde + TiCl₄ 3.0 Hours> 95%88%Requires Lewis acid rescue

Causality Insight: The poor yield of the 2-methoxy analog under standard conditions is a direct result of the steric and electronic barriers. However, the addition of a strong Lewis acid like Titanium(IV) chloride ( TiCl4​ ) rescues the reaction. TiCl4​ coordinates simultaneously to the methoxy oxygen and the carbonyl oxygen. This locks the conformation (reducing steric sweeping) and strongly withdraws electron density, overcoming the resonance deactivation and restoring electrophilicity at the carbonyl carbon.

Experimental Protocols: Comparative Reactivity Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol details how to execute the comparative kinetic screening.

Phase 1: Preparation and Standardization
  • Substrate Preparation: Purify both 1H-pyrrole-3-carbaldehyde and 2-methoxy-1H-pyrrole-3-carbaldehyde via flash column chromatography immediately prior to use to remove any oxidized byproducts.

  • Stock Solutions: Prepare a 1.0 M stock solution of aniline in anhydrous ethanol. Prepare separate 1.0 M stock solutions of both pyrrole carbaldehydes in anhydrous ethanol.

Phase 2: Parallel Synthesis Workflow
  • Equip two identical 25 mL round-bottom flasks with magnetic stir bars and reflux condensers.

  • To Flask A (Unsubstituted), add 5.0 mL of the 1H-pyrrole-3-carbaldehyde stock (5.0 mmol) and 5.0 mL of the aniline stock (5.0 mmol).

  • To Flask B (Substituted), add 5.0 mL of the 2-methoxy-1H-pyrrole-3-carbaldehyde stock (5.0 mmol) and 5.0 mL of the aniline stock (5.0 mmol).

  • Add 28.6 µL of glacial acetic acid (0.5 mmol, 10 mol%) to both flasks simultaneously.

  • Submerge both flasks in a pre-heated oil bath at 78 °C.

Phase 3: Kinetic Monitoring (Self-Validation)
  • Withdraw 50 µL aliquots from each flask at t=0.5,1,2,4,8,and 12 hours.

  • Quench each aliquot immediately in 1.0 mL of cold acetonitrile.

  • Analyze via HPLC-UV (254 nm) to track the disappearance of the starting aldehyde peak and the appearance of the imine product peak.

  • Validation Check: If Flask B shows < 20% conversion at 2 hours, the steric/electronic inhibition is confirmed. To validate the Lewis acid rescue mechanism, repeat Flask B's setup but replace acetic acid with 1.0 eq of TiCl4​ (added dropwise at 0 °C before heating).

ExpWorkflow Step1 1. Substrate Preparation Step2 2. Parallel Addition Step1->Step2 Step3 3. Kinetic Sampling Step2->Step3 Step4 4. HPLC/UV Analysis Step3->Step4 Step5 5. Yield & Rate Calc Step4->Step5

Parallel experimental workflow for comparative kinetic analysis of pyrrole carbaldehydes.

Conclusion

While the 2-methoxy group provides valuable structural diversity and handles for downstream functionalization, it fundamentally suppresses the inherent reactivity of adjacent pyrrole carbaldehydes. Researchers must account for the combined steric hindrance and resonance deactivation when designing syntheses. As demonstrated, transitioning from Brønsted acid catalysis to strong Lewis acid catalysis is often required to overcome these barriers and achieve synthetically useful yields.

References

  • Gold(I)-Catalyzed Functionalization of Pyrrole Derivatives: Stereoselective Synthesis of 7,8-Disubstituted 7,8-Dihydroindolizin-6(5H)-ones Organic Letters - ACS Publications[Link][2]

  • Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening MDPI[Link][3]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives Arkivoc[Link][4]

  • Pyrromethene‐BF2 complexes (4,4′‐difluoro‐4‐bora‐3a,4a‐diaza‐s‐indacenes). Synthesis and luminescence properties ResearchGate[Link][1]

Sources

Safety & Regulatory Compliance

Safety

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the synthesis or assay workflows you perform. For specialized building blocks like 1-(5-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the synthesis or assay workflows you perform. For specialized building blocks like 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde , disposal cannot be an afterthought. The presence of both a halogen (chlorine) and reactive functional groups (aldehyde, pyrrole) dictates strict logistical handling to prevent environmental contamination and ensure laboratory safety.

The following guide outlines the physicochemical rationale, operational procedures, and institutional workflows required for the safe handling and disposal of this compound in a professional research setting.

Hazard Profiling and Physicochemical Causality

Before executing any disposal protocol, one must understand why specific waste streams are chosen. 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a halogenated aromatic compound.

The critical factor here is the chlorine atom on the phenyl ring. If halogenated organics are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams, which are routed to specialized, high-temperature incinerators equipped with alkaline gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

Based on structural analogs (such as 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde and 5-chloro-1H-pyrrole-2-carbaldehyde), the compound exhibits the following hazard profile[1] [2]:

Property / HazardClassification / DataOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of nitrile gloves, safety goggles, and handling within a certified fume hood.
Signal Word WarningStandard hazardous material handling protocols apply.
Waste Category Halogenated Organic Solid/SolutionDo not mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid exponential increases in disposal costs and environmental risks.
Physical State Solid (typically)Dust generation must be avoided; use wet-wiping for decontamination.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

This self-validating protocol ensures that every step of the disposal process is documented, contained, and compliant with Environmental Health and Safety (EHS) regulations.

Phase 1: Source Consolidation and Segregation
  • Identify the Waste Matrix: Determine if the compound is in its neat solid form, dissolved in a solvent (e.g., dichloromethane, DMSO), or part of an aqueous mixture.

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass jar with a PTFE-lined screw cap.

    • For Solutions: Use a narrow-mouth glass or HDPE carboy. Ensure the solvent is compatible with the container (e.g., do not use standard polyethylene for prolonged storage of chlorinated solvents).

  • Segregation: Explicitly separate this waste from non-halogenated organic waste. Cross-contamination compromises the entire waste carboy.

Phase 2: Primary Containment and Labeling
  • Transfer: In a certified chemical fume hood, transfer the waste into the designated receptacle. If transferring powders, use a static-free funnel to prevent aerosolization.

  • Seal: Tightly cap the container immediately after addition. Do not leave waste containers open ("funnel in place" is a common OSHA/EPA violation).

  • GHS Labeling: Attach a standardized Hazardous Waste tag. You must list the full chemical name—1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde —and the exact percentage of the composition if in solution. Abbreviations are not legally compliant.

Phase 3: Satellite Accumulation and EHS Transfer
  • Secondary Containment: Place the labeled waste container into a secondary containment bin (e.g., a polypropylene tray) within your laboratory's designated Satellite Accumulation Area (SAA).

  • Volume Limits: Monitor the SAA. Once the container is full (leaving at least 10% headspace for vapor expansion), it must be moved to the central accumulation area within 3 days.

  • Institutional Transfer: Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor. They will transport the material for high-temperature incineration.

Spill Response and Decontamination Workflow

In the event of an accidental release during synthesis or transfer, immediate and methodical action is required to prevent exposure and facility contamination [2].

  • Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill is contained within it.

  • PPE Upgrade: Don fresh nitrile gloves, a lab coat, and safety goggles. If a large quantity of dust is aerosolized outside a hood, an N95 or P100 particulate respirator may be required depending on your EHS site policies.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the irritant dust. Lightly mist the powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to dampen it.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material.

  • Disposal of Spill Materials: Place all recovered chemical and contaminated cleanup materials (pads, scoops, gloves) into a designated, sealable solid waste container. Label it as hazardous halogenated waste.

  • Surface Decontamination: Wash the spill surface with soap and water, followed by an ethanol wipe down, to remove residual organic traces.

Disposal Logistics Visualization

The following diagram illustrates the logical flow of the chemical from generation to final, environmentally compliant destruction.

WasteDisposal Gen Waste Generation: 1-(5-chloro-2-methoxyphenyl) -1H-pyrrole-2-carbaldehyde Seg Waste Segregation: Identify as Halogenated Organic Waste Gen->Seg Analyze structure (Cl atom) Cont Primary Containment: HDPE or Glass Receptacle (Tightly Sealed) Seg->Cont Transfer to compatible bin Label GHS Labeling: Hazardous Waste Tag (H302, H315, H319, H335) Cont->Label Affix documentation Store Satellite Accumulation Area: Secondary Containment Label->Store Move to SAA EHS EHS Transfer: Licensed Waste Contractor Store->EHS Request pickup Incinerate Final Disposal: High-Temperature Incineration (Halogen-Rated) EHS->Incinerate Transport to facility

Lifecycle of halogenated pyrrole-2-carbaldehyde waste from generation to high-temp incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12235273, 5-chloro-1H-pyrrole-2-carbaldehyde" PubChem, [Link].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.